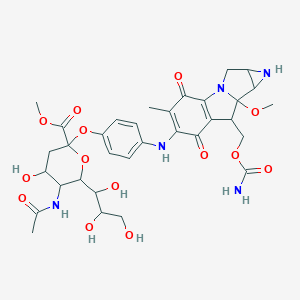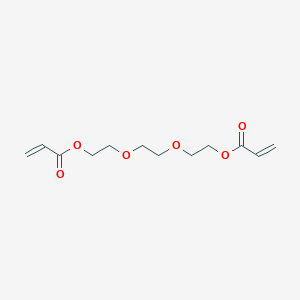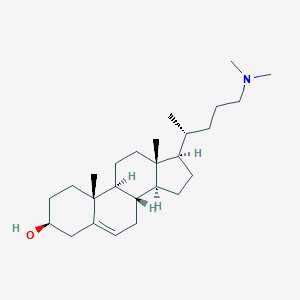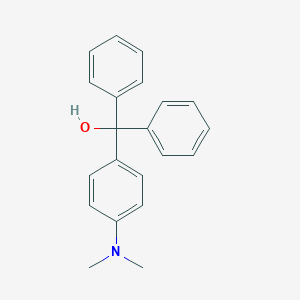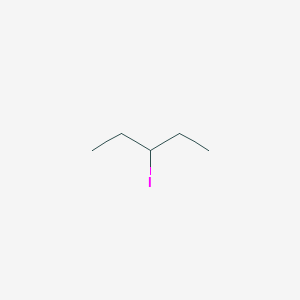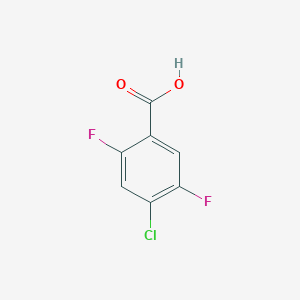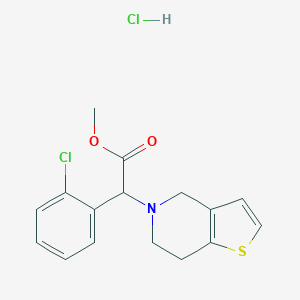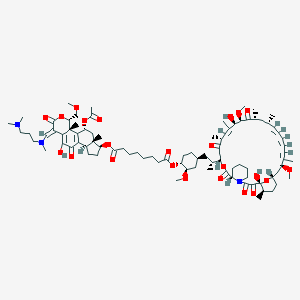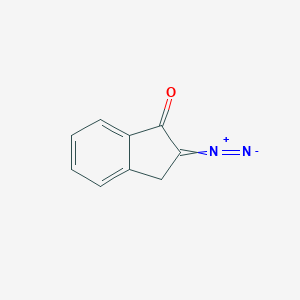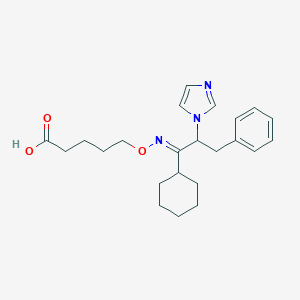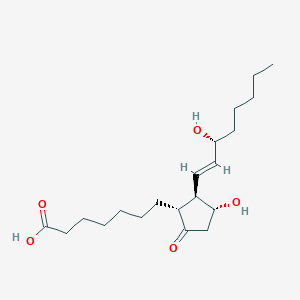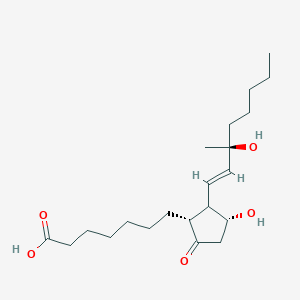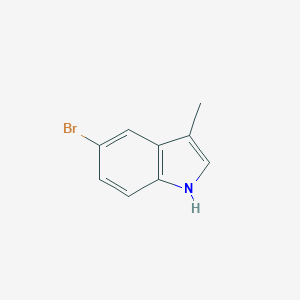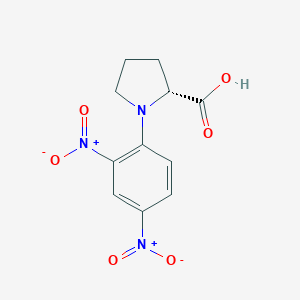
1-(2,4-Dinitrophenyl)-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-D-proline, also known as DNPP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of proline, an amino acid that is found in many proteins. DNPP is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone.
Mécanisme D'action
1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that can interact with proteins and enzymes in various ways. 1-(2,4-Dinitrophenyl)-D-proline can form covalent bonds with proteins and modify their conformation, which can affect their function. 1-(2,4-Dinitrophenyl)-D-proline can also inhibit the activity of enzymes by binding to their active sites and blocking their catalytic activity.
Effets Biochimiques Et Physiologiques
1-(2,4-Dinitrophenyl)-D-proline has been shown to have various biochemical and physiological effects. 1-(2,4-Dinitrophenyl)-D-proline can induce oxidative stress in cells by generating reactive oxygen species. 1-(2,4-Dinitrophenyl)-D-proline can also affect the metabolism of amino acids and other small molecules in cells. 1-(2,4-Dinitrophenyl)-D-proline has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dinitrophenyl)-D-proline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. 1-(2,4-Dinitrophenyl)-D-proline is also a fluorescent probe that can be used to study protein conformational changes in real-time. However, 1-(2,4-Dinitrophenyl)-D-proline has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. 1-(2,4-Dinitrophenyl)-D-proline can also form covalent bonds with proteins irreversibly, which can affect their function permanently.
Orientations Futures
There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline. One direction is to study the mechanism of action of 1-(2,4-Dinitrophenyl)-D-proline in more detail, including its interactions with proteins and enzymes. Another direction is to develop new 1-(2,4-Dinitrophenyl)-D-proline derivatives that can be used as probes or inhibitors for specific proteins or enzymes. 1-(2,4-Dinitrophenyl)-D-proline can also be used in the development of new drugs and therapies for various diseases, including cancer. Finally, 1-(2,4-Dinitrophenyl)-D-proline can be used in the development of new diagnostic tools for detecting protein conformational changes in real-time.
Conclusion
In conclusion, 1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that has been widely used in scientific research. 1-(2,4-Dinitrophenyl)-D-proline can be synthesized using various methods and has several applications in research, including as a fluorescent probe and a substrate for enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline, including the development of new derivatives and the study of its mechanism of action.
Méthodes De Synthèse
1-(2,4-Dinitrophenyl)-D-proline can be synthesized by reacting 2,4-dinitrochlorobenzene with L-proline in the presence of a base such as sodium hydroxide. The reaction yields 1-(2,4-Dinitrophenyl)-D-proline as a product, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-D-proline has been used in various scientific research applications, including as a fluorescent probe for studying protein conformational changes, as a chiral selector in chromatography, and as a substrate for studying enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has also been used in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
10189-66-9 |
|---|---|
Nom du produit |
1-(2,4-Dinitrophenyl)-D-proline |
Formule moléculaire |
C11H11N3O6 |
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
(2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1 |
Clé InChI |
MVZXUWLTGGBNHL-SECBINFHSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Synonymes |
N-(2,4-Dinitrophenyl)-D-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



